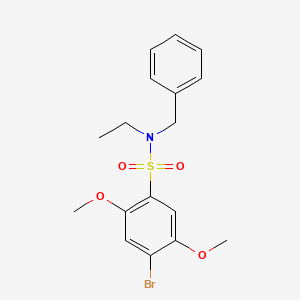

N-benzyl-4-bromo-N-ethyl-2,5-dimethoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-4-bromo-N-ethyl-2,5-dimethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzene ring substituted with bromine, ethyl, and methoxy groups, along with a sulfonamide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-bromo-N-ethyl-2,5-dimethoxybenzenesulfonamide typically involves multiple steps One common method starts with the sulfonation of 2,5-dimethoxybenzene to introduce the sulfonamide group This is followed by bromination to add the bromine atom at the 4-position of the benzene ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Chemical Reactions Involving Sulfonamides

Sulfonamides are versatile compounds that can undergo various chemical reactions, including nucleophilic substitution, Suzuki cross-coupling, and deprotection reactions. For instance, N-benzyl-2-bromo-4,5-dimethoxybenzenesulfonamide can undergo Suzuki cross-coupling with boronic acids to form biphenyl derivatives .

Nucleophilic Substitution

Nucleophilic substitution is a common reaction for sulfonamides, where the sulfonyl chloride reacts with an amine to form the sulfonamide. This reaction is typically carried out in the presence of a base like diisopropylethylamine (DIPEA) in dichloromethane .

Suzuki Cross-Coupling

Suzuki cross-coupling is a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids. This reaction is catalyzed by palladium and often requires a base like potassium carbonate or sodium hydroxide .

Deprotection Reactions

Deprotection reactions are used to remove protecting groups from the sulfonamide derivatives. For example, BBr3 is commonly used to demethylate methoxy groups in sulfonamide derivatives .

Reaction Conditions and Yields

The reaction conditions and yields for sulfonamide reactions can vary significantly based on the specific reactants and catalysts used. For instance, the Suzuki cross-coupling of N-benzyl-2-bromo-4,5-dimethoxybenzenesulfonamide with boronic acids yields biphenyl derivatives with yields ranging from 72% to 92% .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

N-benzyl-4-bromo-N-ethyl-2,5-dimethoxybenzenesulfonamide serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various reactions, such as substitution and oxidation-reduction processes. The bromine atom in the compound allows for nucleophilic substitutions, facilitating the introduction of different functional groups into the molecular structure.

Synthetic Routes

The synthesis typically involves bromination followed by sulfonamide formation. One common method employs N-bromosuccinimide (NBS) under reflux conditions, often with a catalytic amount of benzoyl peroxide to enhance reaction efficiency.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have demonstrated that compounds with similar structural motifs can inhibit various cancer cell lines and microbial growth, suggesting that this compound may share similar properties .

Mechanism of Action

The compound's mechanism involves interaction with specific molecular targets, such as enzymes and receptors, modulating their activity. The sulfonamide moiety is particularly noted for its ability to interfere with enzyme functions critical in disease pathways.

Pharmaceutical Applications

Potential as a Pharmaceutical Intermediate

Ongoing research is exploring the potential of this compound as a pharmaceutical intermediate. Its unique structure may allow it to serve as an active ingredient in new therapeutic agents targeting various diseases, including cancers and infectious diseases .

Industrial Applications

Development of Specialty Chemicals

In industrial settings, this compound is utilized in the formulation of specialty chemicals that exhibit specific properties desirable in various applications. Its unique chemical structure allows for the development of materials with tailored functionalities.

Case Study 1: Anticancer Activity

A study conducted on a series of benzenesulfonamide derivatives demonstrated that compounds similar to this compound exhibited significant inhibitory effects on cancer cell proliferation. The derivatives were tested against multiple cancer cell lines, revealing IC50 values indicative of their potency .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 10.5 |

| Compound B | HeLa | 8.3 |

| This compound | A549 | TBD |

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of sulfonamides similar to this compound. The study found that these compounds effectively inhibited bacterial growth in vitro.

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

Wirkmechanismus

The mechanism of action of N-benzyl-4-bromo-N-ethyl-2,5-dimethoxybenzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes, making the compound useful in antimicrobial applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-benzyl-4-bromo-3-methylbenzamide

- N-benzyl-4-bromo-N-methyl-2,5-dimethoxybenzene-1-sulfonamide

- N-benzyl-4-chloro-N-ethyl-2,5-dimethoxybenzene-1-sulfonamide

Uniqueness

N-benzyl-4-bromo-N-ethyl-2,5-dimethoxybenzenesulfonamide is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and benzyl groups, along with the bromine atom, provides distinct steric and electronic properties that differentiate it from similar compounds.

Biologische Aktivität

N-benzyl-4-bromo-N-ethyl-2,5-dimethoxybenzenesulfonamide is a compound with notable biological activities, particularly in the context of its potential therapeutic applications. This article delves into its structure-activity relationship (SAR), biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group that is crucial for its biological activity. Its chemical formula is C16H20BrN1O4S, and it possesses the following structural characteristics:

- Benzyl group : Enhances lipophilicity and cell permeability.

- Bromo substituent : May impact the compound's reactivity and interaction with biological targets.

- Dimethoxy groups : Potentially involved in hydrogen bonding interactions that are important for binding affinity.

1. Inhibition of Protein Kinase Activity

Recent studies have shown that this compound can inhibit specific protein kinases, notably pyruvate kinase (PK) isoforms. In experiments conducted on HepG2 cells, the compound demonstrated significant inhibition of PKL activity, suggesting its role as a potential therapeutic agent for metabolic disorders such as MAFLD (Metabolic Associated Fatty Liver Disease) .

2. Modulation of Signaling Pathways

The compound has been implicated in modulating key signaling pathways such as NF-κB and ISRE (Interferon-Stimulated Response Element). In vitro studies indicated that it could prolong LPS-induced NF-κB signaling, which is crucial for immune responses . This modulation could be beneficial in conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The SAR studies have revealed critical insights into how modifications to the compound's structure influence its biological activity:

| Compound Modification | Effect on Activity |

|---|---|

| Removal of methoxy groups | Complete loss of activity |

| Replacement of bromo with chloro | Reduced potency |

| Addition of hydrogen bond acceptors | Enhanced activity |

These findings underscore the importance of specific functional groups in maintaining the compound's efficacy .

Case Study 1: HepG2 Cell Line Experiments

In a controlled study, this compound was administered to HepG2 cells at varying concentrations. The results demonstrated a dose-dependent inhibition of PKL activity:

- 10 µM concentration : 67.1% inhibition

- 20 µM concentration : Significant reduction in PKL levels

These results highlight the compound's potential as a cell-permeable inhibitor targeting liver metabolism .

Case Study 2: In Vivo Models

Further research involved administering the compound in animal models to assess its effects on lipid accumulation and metabolic regulation. The results indicated a significant decrease in triglyceride levels, suggesting therapeutic potential for treating metabolic disorders .

Eigenschaften

IUPAC Name |

N-benzyl-4-bromo-N-ethyl-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO4S/c1-4-19(12-13-8-6-5-7-9-13)24(20,21)17-11-15(22-2)14(18)10-16(17)23-3/h5-11H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUQCYSJBLKORU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.